molecular formula C9H14N4O B13216141 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one

3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one

Cat. No.: B13216141
M. Wt: 194.23 g/mol
InChI Key: RGRXBJQDXXFFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a 1,2-dihydropyrazin-2-one core substituted with a 3-methylpiperazine group at the 3-position. Derivatives of 1,2-dihydropyrazin-2-one are noted for their role in opioid mimetics, where they enhance selectivity and pharmacokinetic profiles .

The compound’s synthesis often involves catalytic hydrogenation or cyclization reactions. For example, catalytic hydrogenation of benzyloxycarbonyl-protected precursors can lead to deamination side reactions, as observed in related derivatives . Such challenges underscore the importance of precise reaction control during synthesis.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-(3-methylpiperazin-1-yl)-1H-pyrazin-2-one

InChI

InChI=1S/C9H14N4O/c1-7-6-13(5-4-10-7)8-9(14)12-3-2-11-8/h2-3,7,10H,4-6H2,1H3,(H,12,14)

InChI Key

RGRXBJQDXXFFIV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=NC=CNC2=O

Origin of Product

United States

Preparation Methods

Pyrazinone Core Synthesis

Pyrazinones and related pyrazine derivatives are typically synthesized via condensation reactions involving diketones, hydrazines, or amino alcohols, often followed by cyclization and oxidation steps:

  • Condensation of 1,3-diketones with hydrazines : This classical method yields pyrazole and pyrazinone derivatives through cyclocondensation, frequently carried out in alcohol solvents or aprotic solvents like N,N-dimethylacetamide (DMAc), sometimes catalyzed by acids at room temperature.

  • Acceptorless dehydrogenative coupling : More recent catalytic methods use transition metal complexes (e.g., Ru or Co pincer complexes) to couple amino alcohols or diamines, forming pyrazine rings via dehydrogenation and cyclization, offering atom economy and mild conditions.

  • Halocyclization and radical cyclization : For complex substituted pyrazinones, atom transfer radical cyclization (ATRC) has been employed to construct substituted dihydro-2H-pyrrole intermediates, which can be aromatized to pyrazinone derivatives.

Piperazine Substitution

Detailed Preparation Methods of 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one

Multi-Step Synthesis via Pyrazine Ring Construction and Piperazine Coupling

A representative synthetic route involves:

Step Reaction Type Description
1 Preparation of pyrazinone precursor Synthesis of 1,2-dihydropyrazin-2-one core via cyclocondensation of appropriate diketones and hydrazines or via catalytic dehydrogenative coupling
2 Halogenation or activation Introduction of a leaving group (e.g., bromination at the 3-position) to enable nucleophilic substitution
3 Nucleophilic substitution Reaction of the activated pyrazinone intermediate with 3-methylpiperazine to afford the substituted product
4 Purification and characterization Isolation of the target compound with purity confirmed by HPLC or other analytical techniques

Atom Transfer Radical Cyclization (ATRC) Based Approach

A novel approach reported for related pyrrole and pyrazinone derivatives involves:

  • Construction of a 3,5-disubstituted dihydro-2H-pyrrole intermediate via ATRC.

  • Simultaneous aromatization with introduction of the methylamine moiety.

  • Sulfonylation or other functional group modifications at the pyrrole nitrogen.

This method allows for efficient scale-up synthesis with improved redox economy and fewer toxic metal catalysts.

Chiral and Protecting Group Strategies

For chiral variants or to avoid racemization during synthesis, protecting groups and selective reductions are employed:

Summary Table of Key Synthetic Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Cyclocondensation of diketones and hydrazines 1,3-diketones, hydrazines, acid catalyst, DMAc or alcohol High yield, straightforward Limited to certain substitution patterns
Pd-catalyzed amination Bromo-substituted pyrazines, methylpiperazine, Pd catalyst Efficient N-heteroaryl piperazine formation Use of expensive/toxic Pd catalysts
ATRC-based ring construction Radical initiators, halogenated precursors Redox economical, scalable Requires specialized radical conditions
Acetylation and cyclodehydration for triazolopyrazines 2-hydrazidopyrazine, acetylating agents, cyclodehydration Enables chiral intermediates Multi-step, potential racemization
Catalytic hydrogenation H2, Pd/C Converts pyrazine to piperazine cores Moderate yields, chiral control challenges

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist to certain neurotransmitter receptors, such as dopamine and serotonin receptors, which are involved in various neurological processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The 1,2-dihydropyrazin-2-one core is common among analogs, but substituents at the 3- and 6-positions dictate their physicochemical and biological properties. Below is a comparison of key compounds:

Compound Substituents Molecular Formula Molecular Weight Key Features
3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one 3-Methylpiperazine C₉H₁₄N₄O 194.24 g/mol Flexible piperazine group; potential for CNS activity
3-(3-Aminopiperidin-1-yl)-1,2-dihydropyrazin-2-one (dihydrochloride) 3-Aminopiperidine C₉H₁₅N₅O·2HCl 298.18 g/mol Charged amine enhances solubility; possible protease inhibition applications
1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one 3-Allyloxy, 1-Methyl C₈H₁₀N₂O₂ 166.18 g/mol Allyloxy group increases electrophilicity; used in polymer synthesis
3,5-Dibromo-1,2-dihydropyrazin-2-one 3,5-Dibromo C₄H₂Br₂N₂O 265.88 g/mol Halogenation improves metabolic stability; antimicrobial applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one 3-Phenethylamino, 1-Benzodioxin C₂₀H₁₉N₃O₃ 349.40 g/mol Bulky aromatic substituents enhance receptor binding affinity

Key Observations :

  • Piperazine/Piperidine Derivatives: The methylpiperazine group in the target compound offers conformational flexibility, which is critical for interacting with G-protein-coupled receptors (e.g., opioid receptors) .
  • Electrophilic Substituents : Allyloxy or halogenated groups () alter reactivity. For instance, the allyloxy group in 1-methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one may participate in click chemistry or polymerization , while bromine atoms in 3,5-dibromo derivatives enhance stability and lipophilicity .
  • Aromatic Extensions : Compounds like the benzodioxin derivative () exhibit extended π-systems, which are advantageous for stacking interactions in enzyme binding pockets .

Biological Activity

3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound notable for its unique structural features, including a piperazine ring and a dihydropyrazinone structure. Its molecular formula is C9H14N4OC_9H_{14}N_4O with a molecular weight of 194.23 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Molecular docking studies suggest that it interacts with certain enzymes that are crucial for cancer cell proliferation.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cell lines demonstrated that treatment with 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one resulted in:

  • A dose-dependent decrease in cell viability.
  • Increased levels of pro-apoptotic markers.
  • Decreased expression of anti-apoptotic proteins.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets. Molecular docking simulations have identified potential binding sites on enzymes involved in metabolic processes and cell signaling pathways.

Table 2: Potential Molecular Targets

Target EnzymeRole in Cancer MetabolismBinding Affinity (kcal/mol)
Cyclin-dependent kinase 4Cell cycle regulation-8.5
Phosphoinositide 3-kinaseCell survival and growth-7.8
Topoisomerase IIDNA replication and repair-9.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.